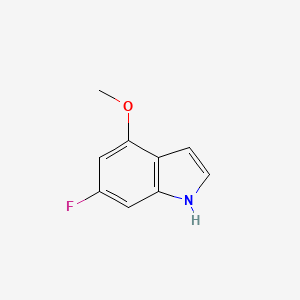

6-fluoro-4-methoxy-1H-indole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-fluoro-4-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-12-9-5-6(10)4-8-7(9)2-3-11-8/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYWJOYRVOVQDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646245 | |

| Record name | 6-Fluoro-4-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-02-8 | |

| Record name | 6-Fluoro-4-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 6 Fluoro 4 Methoxy 1h Indole and Its Derivatives

Classical Indole (B1671886) Synthesis Approaches

Classical methods for indole synthesis have been established for over a century and remain fundamental in organic synthesis. These approaches typically involve the formation of the bicyclic indole structure from acyclic precursors.

Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the oldest and most reliable methods for preparing indoles. wikipedia.orgnih.gov The reaction involves the condensation of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.com The process begins with the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org A researchgate.netresearchgate.net-sigmatropic rearrangement followed by the elimination of ammonia leads to the formation of the aromatic indole ring. wikipedia.org

The synthesis can be catalyzed by a range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, AlCl₃). wikipedia.org A key advantage is that the reaction can often be performed as a one-pot synthesis without isolating the intermediate arylhydrazone. thermofisher.com

For the synthesis of 6-fluoro-4-methoxy-1H-indole, the starting material would be (3-fluoro-5-methoxyphenyl)hydrazine. The regioselectivity of the cyclization is a critical consideration. The presence of a methoxy (B1213986) group on the phenylhydrazine ring can lead to abnormal products, where cyclization occurs on the same side as the substituent. nih.gov However, the electronic effects of both the fluorine and methoxy groups would ultimately direct the outcome of the cyclization.

Table 1: Overview of Fischer Indole Synthesis

| Feature | Description |

|---|---|

| Reactants | A substituted phenylhydrazine and a carbonyl compound (aldehyde or ketone). wikipedia.org |

| Conditions | Acidic (Brønsted or Lewis acids) and often requires elevated temperatures. organic-chemistry.org |

| Mechanism | Involves formation of a phenylhydrazone, tautomerization to an enamine, a researchgate.netresearchgate.net-sigmatropic rearrangement, and elimination of ammonia. wikipedia.org |

| Applicability | Widely used for a broad range of substituted indoles. nih.gov The choice of ketone determines the substitution at positions 2 and 3. |

Bischler Indole Synthesis

First reported in 1892, the Bischler indole synthesis (also known as the Bischler-Möhlau indole synthesis) is another classical route that involves the reaction of an α-haloketone with an excess of an aniline, followed by an acid-catalyzed ring closure. wikipedia.org This method is generally limited by the harsh reaction conditions required and can result in poor yields. wikipedia.org

The mechanism proceeds through the initial alkylation of the aniline with the α-haloketone. The resulting intermediate then undergoes an electrophilic cyclization, followed by aromatization to form the indole. chemeurope.com Due to the forcing conditions, its application in the synthesis of complex or sensitive indole derivatives is restricted. wikipedia.org A modern variation uses α-haloaldehyde acetals to access 3-unsubstituted indoles.

For a target like this compound, the starting aniline would be 3-fluoro-5-methoxyaniline. The choice of α-haloketone would then determine the substituents at the 2- and 3-positions of the indole ring. However, the potential for side reactions and the harshness of the conditions make this a less common choice for synthesizing highly functionalized indoles. wikipedia.org

Hemetsberger Indole Synthesis

The Hemetsberger indole synthesis is a thermal decomposition reaction of a 3-aryl-2-azido-propenoic ester, which yields an indole-2-carboxylic ester. wikipedia.org This method is particularly well-suited for the regiospecific synthesis of 4- or 6-substituted indoles. The reaction is believed to proceed through a nitrene intermediate, although the exact mechanism is not fully known. wikipedia.org

The synthesis starts with the condensation of a substituted benzaldehyde (like 3-fluoro-5-methoxybenzaldehyde) with an azidoacetate ester to form the required α-azidocinnamate precursor. researchgate.net Simple heating of this precursor, often in a high-boiling solvent like xylene, initiates the decomposition and subsequent intramolecular cyclization to form the indole ring. researchgate.netsemanticscholar.org A significant advantage of this method is that the C3–C3a bond is already present in the starting material, which controls the regiochemistry of the final product.

Table 2: Comparison of Classical Indole Syntheses

| Synthesis Method | Key Precursors | Key Features | Suitability for this compound |

|---|---|---|---|

| Fischer | (3-fluoro-5-methoxyphenyl)hydrazine + carbonyl compound | Versatile, widely used, one-pot potential. wikipedia.orgthermofisher.com | High, but regioselectivity needs to be controlled due to substituents. nih.gov |

| Bischler | 3-fluoro-5-methoxyaniline + α-haloketone | Harsh conditions, often low yields. wikipedia.org | Moderate, limited by reaction conditions and potential side reactions. |

| Hemetsberger | 3-fluoro-5-methoxybenzaldehyde + azidoacetate ester | Excellent regiocontrol for 4- and 6-substituted indoles. | High, provides specific access to indole-2-carboxylates. |

Modern Synthetic Strategies for Methoxy- and Fluoro-Substituted Indoles

Modern synthetic methods often provide milder reaction conditions, greater functional group tolerance, and improved efficiency compared to classical approaches. These strategies are particularly valuable for the synthesis of complex, highly substituted indoles.

Copper-Catalyzed Cyclization Methodologies

Copper-catalyzed reactions have emerged as powerful tools in organic synthesis for forming carbon-nitrogen and carbon-carbon bonds. nih.gov These methods are particularly useful for intramolecular cyclization reactions to build heterocyclic rings like indoles. Copper-mediated Ullmann-type transformations, for example, can be used to construct the indole core under relatively mild conditions. nih.gov

These catalytic systems are generally inexpensive, readily available, and tolerate a wide variety of functional groups, making them suitable for the synthesis of functionalized indoles. nih.gov For instance, a visible-light-induced and copper-catalyzed intramolecular oxidative cyclization of substituted aromatic enamines can lead to multi-substituted indoles. The presence of a methoxy or fluoro group on the aromatic ring is often well-tolerated in these reactions, and in some cases, can lead to high yields. nih.gov These methods offer new retrosynthetic pathways for complex natural product synthesis. nih.gov

Friedel-Crafts Alkylation in Indole Derivatization

The Friedel-Crafts reaction is a fundamental method for attaching substituents to aromatic rings. In the context of indoles, it is a powerful strategy for derivatization, typically occurring at the electron-rich C3 position. However, with appropriate substrates and catalysts, alkylation at the C2 position is also possible. This reaction is one of the most important methods for the enantioselective formation of carbon-carbon bonds on the indole nucleus. mdpi.com

Catalytic asymmetric Friedel-Crafts reactions, using chiral metal complexes or organocatalysts, provide access to optically active indole derivatives. acs.org A wide array of electrophiles can be used, including imines, nitroalkenes, and α,β-unsaturated ketones. researchgate.netacs.org For a pre-formed this compound core, Friedel-Crafts alkylation would be the primary method for introducing substituents at the C2 or C3 position. For example, reaction with β,γ-unsaturated α-ketoesters in the presence of a chiral N,N'-dioxide-Ni(II) complex can achieve C2-alkylation with high yields and excellent enantioselectivity.

Table 3: Summary of Modern Synthetic Strategies

| Strategy | Description | Application to this compound |

|---|---|---|

| Copper-Catalyzed Cyclization | Formation of the indole ring via intramolecular C-N or C-C bond formation using a copper catalyst. nih.gov | A modern and efficient method to construct the substituted indole core, often with high functional group tolerance. nih.gov |

| Friedel-Crafts Alkylation | Electrophilic substitution on the pre-formed indole ring, primarily at the C3 position, to add alkyl or aryl groups. | A key method for derivatization of the this compound nucleus to build more complex molecules. researchgate.net |

Regioselective Functionalization Techniques

The regioselective functionalization of the this compound core is crucial for the synthesis of specific isomers and for introducing substituents at desired positions. The inherent electronic properties of the indole ring, influenced by the electron-donating methoxy group and the electron-withdrawing fluorine atom, guide its reactivity. However, to achieve high regioselectivity, particularly on the benzene (B151609) portion of the indole, specific synthetic techniques are often required.

One of the most powerful strategies for regioselective functionalization of aromatic and heterocyclic compounds is Directed ortho-metalation (DoM) . This technique involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate. researchgate.netnih.gov This intermediate can then react with a variety of electrophiles to introduce a wide range of functional groups with high precision. researchgate.netnih.gov

For this compound, several groups can act as DMGs. The methoxy group at the C4 position can direct metalation to the C5 position. Similarly, the nitrogen atom of the indole ring, typically after protection with a suitable group (e.g., pivaloyl, -P(O)tBu2), can direct functionalization to the C7 position. researchgate.net The choice of the directing group, organolithium base (like n-BuLi or sec-BuLi), solvent (commonly THF or diethyl ether), and temperature are critical parameters to control the regioselectivity of the lithiation. researchgate.netnih.gov Competition between different directing groups can occur, and their relative directing ability often follows an established hierarchy. nih.gov

Beyond DoM, transition-metal-catalyzed C-H bond functionalization has emerged as a powerful tool for the late-stage modification of indole cores. researchgate.net These methods can provide access to positions that are difficult to functionalize using classical methods. For instance, palladium and copper catalysts have been used with specific directing groups to achieve arylation at the C4, C5, C6, and C7 positions of the indole ring. researchgate.net

The table below summarizes potential regioselective functionalization outcomes on the this compound scaffold based on established principles.

| Technique | Directing Group | Potential Position of Functionalization | Electrophile (E+) Example | Product Structure |

| Directed ortho-metalation (DoM) | 4-Methoxy | C5 | CO2, R-CHO, RX | 5-Substituted-6-fluoro-4-methoxy-1H-indole |

| Directed ortho-metalation (DoM) | N-Protecting Group (e.g., Pivaloyl) | C7 | I2, Me3SiCl, DMF | 7-Substituted-6-fluoro-4-methoxy-1H-indole |

| C-H Functionalization | N-P(O)tBu2 | C7 | Aryl halides (Pd catalyst) | 7-Aryl-6-fluoro-4-methoxy-1H-indole |

| C-H Functionalization | N-P(O)tBu2 | C6 | Aryl halides (Cu catalyst) | Not directly applicable due to existing F |

Advanced Synthetic Modifications for this compound Analogues

Building upon the core structure of this compound, advanced synthetic modifications can be employed to generate analogues with diverse properties. These modifications include the introduction of additional halogen atoms, the incorporation of fluorinated moieties like the trifluoromethyl group, and the diversification of the indole core itself.

Introduction of Additional Halogen Atoms

The introduction of additional halogen atoms onto the this compound scaffold can significantly modulate its physicochemical and biological properties. Regioselective halogenation of the indole ring can be achieved at several positions, primarily C2, C3, C5, and C7, depending on the reaction conditions and the directing effects of the existing substituents.

The C3 position of indoles is generally the most nucleophilic and susceptible to electrophilic halogenation. Reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are commonly used for chlorination, bromination, and iodination, respectively, at this position.

For halogenation at the C2 position, the N-H of the indole is typically protected with an electron-withdrawing group (EWG), which alters the reactivity of the indole ring. nih.gov For example, using an oxone-halide system, N-protected indoles can undergo C2 halogenation. nih.gov The choice of solvent and halogenating agent is critical for controlling the selectivity between C2 and other positions.

Halogenation on the benzene ring (C5 or C7) can be achieved through methods like directed ortho-metalation, as previously discussed, followed by quenching with an electrophilic halogen source (e.g., I₂, Br₂, C₂Cl₆). The methoxy group at C4 would direct functionalization to the C5 position, while an N-directing group would favor the C7 position.

The following table outlines common methods for introducing additional halogens to a substituted indole core.

| Target Position | Reagent | Condition | Potential Product |

| C3 | N-Bromosuccinimide (NBS) | DMF, Room Temperature | 3-Bromo-6-fluoro-4-methoxy-1H-indole |

| C2 | N-Chlorosuccinimide (NCS) | N-protection (e.g., Ts), Acetonitrile (B52724) | 2-Chloro-6-fluoro-4-methoxy-1-tosyl-1H-indole |

| C5 | 1. n-BuLi 2. I₂ | DoM (directed by 4-MeO), THF, -78 °C | 6-Fluoro-5-iodo-4-methoxy-1H-indole |

| C7 | 1. sec-BuLi/TMEDA 2. C₂Cl₆ | DoM (directed by N-Piv), THF, -78 °C | 7-Chloro-6-fluoro-4-methoxy-1-pivaloyl-1H-indole |

Incorporation of Trifluoromethyl and Other Fluorinated Moieties

The introduction of a trifluoromethyl (CF₃) group is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. Several methods exist for the trifluoromethylation of indoles, which can be applied to the this compound scaffold.

Direct trifluoromethylation of the indole core is often achieved through radical-based reactions. Reagents like sodium triflinate (CF₃SO₂Na, Langlois' reagent) in the presence of an oxidant (e.g., tert-butyl hydroperoxide) can generate trifluoromethyl radicals. researchgate.netnih.gov These reactions often show a high regioselectivity for the C2 position of the indole ring. researchgate.net Both metal-free and copper-catalyzed conditions have been developed for this transformation. researchgate.netnih.gov

Other trifluoromethylating agents, such as Togni's reagents (hypervalent iodine compounds) and Umemoto's reagents, are also widely used for the electrophilic trifluoromethylation of various substrates, including indoles. researchgate.net The choice of reagent and reaction conditions can influence the regioselectivity of the trifluoromethylation.

Another approach involves the cyclization of precursors already containing the trifluoromethyl group. For example, a domino trifluoromethylation/cyclization of 2-alkynylanilines using a copper-CF₃ reagent can yield 2-(trifluoromethyl)indoles. researchgate.net This strategy allows for the precise placement of the CF₃ group.

The table below presents selected methods for the incorporation of trifluoromethyl groups into indoles.

| Target Position | Reagent/Method | Key Features | Potential Product |

| C2 | CF₃SO₂Na, tBuOOH | Metal-free, radical pathway, high C2 selectivity. researchgate.net | 6-Fluoro-4-methoxy-2-(trifluoromethyl)-1H-indole |

| C2 | CF₃SO₂Na, Cu(II) catalyst, KF | Copper-catalyzed, radical process, good functional group tolerance. nih.gov | 6-Fluoro-4-methoxy-2-(trifluoromethyl)-1H-indole |

| C2 | Domino Trifluoromethylation/Cyclization | Starts from a 2-alkynylaniline precursor, uses CuCF₃ reagent. researchgate.net | 6-Fluoro-4-methoxy-2-(trifluoromethyl)-1H-indole |

Diversification of the Indole Core

Beyond substitution on the existing ring system, advanced synthetic strategies allow for the fundamental alteration of the indole core itself. These methods, including ring expansion, dearomatization, and skeletal editing, provide access to novel heterocyclic scaffolds derived from this compound analogues.

Ring Expansion: The five-membered pyrrole (B145914) ring of indole can be expanded to a six-membered ring, leading to the formation of quinoline derivatives. A classic method involves the reaction of indole with a carbene, such as dichlorocarbene generated from chloroform and a strong base. quimicaorganica.org The carbene adds to the C2-C3 double bond to form a cyclopropane intermediate, which then undergoes rearrangement to the quinoline. quimicaorganica.org More modern methods utilize halodiazoesters or arylchlorodiazirines as carbene precursors under milder conditions, allowing for greater functional group compatibility. nih.gov

Dearomatization: The aromatic indole core can be converted into non-aromatic indoline (B122111) or indolenine structures. This transformation is valuable as it converts a planar molecule into a three-dimensional scaffold. Dearomatization can be achieved through various methods, including:

Oxidative Dearomatization: Using oxidants, indoles can be converted to electrophilic intermediates that undergo cyclization or reaction with nucleophiles. nih.govresearchgate.net

Reductive Dearomatization: This can be achieved through catalytic hydrogenation or visible-light-induced processes. acs.org

Nickel-Catalyzed Dearomative Arylboration: This method allows for the regioselective synthesis of C2- and C3-borylated indolines. nih.gov

Skeletal Editing and Heteroatom Insertion: Recent advances have enabled the direct editing of the indole skeleton. For example, a nitrogen atom can be inserted into the indole core to produce quinazoline or quinoxaline bioisosteres. chemrxiv.org This transformation is achieved by trapping an electrophilic nitrene species and is facilitated by a silyl protecting group on the indole nitrogen. chemrxiv.org Furthermore, the replacement of a carbon atom in the benzene ring with a nitrogen atom leads to the formation of azaindoles , which are important isosteres of indoles in medicinal chemistry. The synthesis of azaindoles often involves building the scaffold from pyridine or pyrrole precursors rather than direct modification of an existing indole. researchgate.net

The table below summarizes these core diversification strategies.

| Transformation | Method | Resulting Scaffold |

| Ring Expansion | Reaction with a carbene (e.g., from CHCl₃ or diazirine). nih.govquimicaorganica.org | Quinoline |

| Dearomatization | Oxidative, reductive, or transition-metal-catalyzed processes. nih.govacs.orgnih.gov | Indoline, Indolenine |

| Skeletal Editing | Nitrogen atom insertion via nitrene trapping. chemrxiv.org | Quinazoline, Quinoxaline |

| Isosteric Replacement | Synthesis from pyridine precursors. researchgate.net | Azaindole |

Iii. Chemical Reactivity and Reaction Pathways of 6 Fluoro 4 Methoxy 1h Indole

Influence of Methoxy (B1213986) Substitution on Ring Reactivity

The methoxy group at the C4 position significantly influences the reactivity of the indole (B1671886) ring, primarily through its potent electron-donating properties.

The indole nucleus is an electron-rich heterocyclic system, making it highly susceptible to electrophilic aromatic substitution (EAS). Generally, electrophilic attack on an unsubstituted indole ring occurs preferentially at the C3 position of the pyrrole (B145914) moiety. This regioselectivity is due to the ability of the nitrogen atom to effectively stabilize the cationic intermediate (the arenium ion) formed upon attack at this position, preserving the aromaticity of the benzene (B151609) ring in the key resonance structures.

In 6-fluoro-4-methoxy-1H-indole, the C4-methoxy group strongly activates the benzenoid ring. Methoxy groups are powerful ortho- and para-directing activators in electrophilic aromatic substitution. Therefore, the methoxy group at C4 directs electrophilic attack towards the C5 (ortho) and C7 (para) positions. This creates a competitive scenario where the inherent reactivity of the C3 position is influenced by the activation of the benzene ring. While the C3 position generally remains the most nucleophilic site for many electrophilic reactions due to the powerful directing effect of the pyrrole nitrogen, strong electrophiles under certain conditions might lead to substitution at the C5 or C7 positions, influenced by the C4-methoxy group.

Table 1: Predicted Relative Reactivity of Substituted Indoles in Electrophilic Aromatic Substitution

| Compound | Key Substituent Effects | Predicted Relative Reactivity |

|---|---|---|

| 1H-Indole | Baseline reactivity of the indole nucleus. | 1 |

| 4-Methoxy-1H-indole | Strongly activating (+R > -I) methoxy group. | >> 1 |

| This compound | Strongly activating (+R) methoxy group combined with a deactivating (-I > +R) fluorine group. | < 4-Methoxy-1H-indole, but > 1H-Indole |

Impact of Fluorine Substitution on Electronic Properties and Reactivity

The fluorine atom at the C6 position introduces competing electronic effects that modulate the reactivity established by the indole nucleus and the methoxy group.

In this compound, the deactivating inductive effect of the C6-fluoro substituent counteracts the activating effect of the C4-methoxy group. This results in a modulated reactivity that is lower than that of 4-methoxy-1H-indole but likely still higher than unsubstituted indole. While deactivating, the fluorine's resonance effect directs electrophiles to the ortho and para positions (C5 and C7). This reinforces the para-directing influence of the C4-methoxy group towards the C7 position.

Despite this high stability, the C-F bond can be cleaved under specific reaction conditions. This process, known as defluorination, typically requires potent reagents or catalytic systems. For fluoroarenes, defluorination can be achieved through methods such as reductive hydrodefluorination using metal catalysts or strong reducing agents. While this compound is expected to be a stable compound, the potential for defluorination exists, particularly in the context of transition-metal-catalyzed cross-coupling reactions or under harsh reductive conditions.

Table 2: General Conditions for Defluorination of Fluoroarenes

| Method | Reagents/Catalyst | General Conditions | Reference |

|---|---|---|---|

| Hydrodefluorination | Na2S2O4 (Sodium dithionite) | Solvent-promoted, mild conditions. | |

| Catalytic Hydrodefluorination | Rhodium on Alumina (Rh/Al2O3) | H2 atmosphere, water, 25°C. | |

| Photocatalytic Defluoroboration | Carbon Dots (CDs), NHC-BH3 | Visible light irradiation. |

Derivatization Strategies and Synthetic Transformations

The unique reactivity profile of this compound allows for a variety of derivatization strategies to synthesize more complex molecules. These transformations can target the pyrrole ring, the benzene ring, or the N-H group.

Common synthetic transformations for substituted indoles include:

Electrophilic Substitution at C3: Given the high nucleophilicity of the C3 position, reactions such as Vilsmeier-Haack formylation (using POCl₃, DMF), Friedel-Crafts acylation, nitration, and halogenation are expected to proceed readily at this site.

N-H Functionalization: The indole nitrogen is weakly acidic and can be deprotonated by a strong base (e.g., NaH, KOtBu) to form an indolyl anion. This anion is a potent nucleophile that can react with a range of electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted derivatives.

Metal-Catalyzed Cross-Coupling: Modern cross-coupling reactions provide powerful tools for indole derivatization. C-H activation strategies, particularly at the C2 or C7 positions, can be employed to introduce new carbon-carbon or carbon-heteroatom bonds. For example, iridium-catalyzed borylation can selectively functionalize the C7 position, which can then be used in Suzuki cross-coupling reactions.

Nucleophilic Substitution: While less common for the electron-rich indole core, nucleophilic substitution can be achieved on derivatives with potent electron-withdrawing groups. For instance, a nitro group can activate the ring towards nucleophilic attack.

Table 3: Potential Derivatization Reactions for this compound

| Reaction Type | Position | Typical Reagents | Product Type |

|---|---|---|---|

| Vilsmeier-Haack Formylation | C3 | POCl₃, DMF | 3-Formylindole derivative |

| Friedel-Crafts Acylation | C3 | Acyl chloride, Lewis acid (e.g., AlCl₃) | 3-Acylindole derivative |

| N-Alkylation | N1 | 1. Strong base (e.g., NaH) 2. Alkyl halide (e.g., CH₃I) | 1-Alkylindole derivative |

| Iridium-Catalyzed Borylation | C7 | [Ir(cod)OMe]₂, dtbpy, B₂pin₂ | 7-Borylated indole derivative |

| Suzuki Coupling (post-borylation) | C7 | Aryl halide, Pd catalyst, base | 7-Arylindole derivative |

N-Alkylation and N-Sulfonylation

The nitrogen atom of the indole ring in this compound can readily undergo substitution reactions to form N-alkylated and N-sulfonylated products. These reactions typically proceed via the deprotonation of the N-H bond by a base to generate an indolyl anion, which then acts as a nucleophile.

N-Alkylation involves the reaction of the indole with an alkylating agent, such as an alkyl halide or sulfate, in the presence of a base. The choice of base and solvent is crucial for the efficiency of the reaction. Common bases include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and potassium carbonate (K2CO3), while solvents like dimethylformamide (DMF) and acetonitrile (B52724) are frequently employed. The general methodology provides good yields with a range of electrophiles including alkyl halides and sulfonates. While specific studies on this compound are not prevalent, the N-alkylation of structurally similar indoles is well-established. For instance, the N-alkylation of 5-fluoro-6-chloroindole has been successfully achieved using N-Boc-aziridine in the presence of potassium hydroxide, yielding the desired product in 82% yield.

N-Sulfonylation follows a similar pathway, where the indolyl anion reacts with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) to yield the corresponding N-sulfonylated indole. This functionalization is often used to protect the indole nitrogen, which can alter the reactivity of the indole ring, for example, by facilitating lithiation at the C2 position.

Table 1: General Conditions for N-Alkylation and N-Sulfonylation of Indoles This table presents generalized conditions as specific data for this compound is not readily available.

| Reaction | Electrophile | Typical Bases | Typical Solvents |

|---|---|---|---|

| N-Alkylation | Alkyl Halides (R-X), Alkyl Sulfates | NaH, K2CO3, KOH | DMF, Acetonitrile, THF |

| N-Sulfonylation | Sulfonyl Chlorides (R-SO2Cl) | NaH, Pyridine | DMF, Dichloromethane |

C-C Coupling Reactions

Carbon-carbon bond-forming reactions are fundamental in organic synthesis for building more complex molecular architectures. For indole scaffolds, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions are particularly valuable. acs.orgmdpi.com These reactions typically require the indole to be pre-functionalized with a halide (e.g., bromine or iodine) or a triflate group, which can then participate in the catalytic cycle.

The Suzuki-Miyaura coupling involves the reaction of a halo-indole with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov This reaction is highly versatile due to the commercial availability of a wide range of boronic acids and its tolerance for various functional groups. mdpi.com For a molecule like this compound, a bromo or iodo group would first need to be introduced onto the ring, for instance at the C3, C5, or C7 positions, to serve as the coupling partner.

The Heck reaction couples a halo-indole with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond at the site of the halogen. This method is effective for the synthesis of vinyl-substituted indoles. Similar to the Suzuki coupling, this requires prior halogenation of the this compound ring.

While specific examples detailing C-C coupling reactions on the this compound scaffold are not extensively documented, the general applicability of these methods to substituted indoles suggests their feasibility. The electronic nature of the substituents would influence the ease of the initial halogenation step and the subsequent coupling reaction.

Table 2: Overview of C-C Coupling Reactions on Indole Scaffolds This table outlines the general components for C-C coupling reactions, as specific examples for this compound are not available.

| Reaction | Indole Substrate | Coupling Partner | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Halo-indole (Br, I) | Boronic Acid / Ester | Pd(0) or Pd(II) catalyst, Base (e.g., K2CO3, Cs2CO3) |

| Heck Coupling | Halo-indole (Br, I) | Alkene | Pd(0) or Pd(II) catalyst, Base (e.g., Et3N, K2CO3) |

Functionalization at Other Ring Positions

The inherent reactivity of the indole nucleus allows for functionalization at various carbon atoms, guided by the directing effects of the existing substituents.

Electrophilic Substitution at C3: The C3 position of the indole ring is the most nucleophilic and is the primary site for electrophilic attack. The electron-donating nature of the methoxy group at C4 further enhances the electron density of the pyrrole ring, making C3 particularly reactive.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) at the C3 position using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl3) and DMF. organic-chemistry.orgijpcbs.comwikipedia.org This is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.com The resulting 3-formylindole is a versatile intermediate for further synthetic transformations.

Mannich Reaction: This reaction introduces an aminomethyl group at the C3 position by reacting the indole with formaldehyde (B43269) and a secondary amine.

Halogenation: Electrophilic halogenation, for instance with N-bromosuccinimide (NBS), is expected to occur preferentially at the most activated positions of the this compound ring. acs.org Due to the strong activating effect of the methoxy group and the pyrrole nitrogen, the C3, C5, and C7 positions are potential sites for bromination. The precise regioselectivity would depend on the reaction conditions and the steric environment. For related 4,6-dimethoxyindoles, bromination has been shown to occur at various positions, including C2, C5, and C7, often influenced by the presence of other directing groups. researchgate.net

Functionalization via Lithiation: Directed ortho-metalation is a powerful strategy for regioselective functionalization. After protecting the N-H group (e.g., as a sulfonyl derivative), treatment with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can lead to deprotonation at specific sites. For the this compound scaffold, lithiation could potentially be directed to the C5 position (ortho to the methoxy group) or the C7 position. The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of functional groups.

C2-Alkylation: While C3 is the kinetically favored site for electrophilic attack, functionalization at C2 can also be achieved. beilstein-journals.org One approach involves the protection of the nitrogen, followed by lithiation at C2 and subsequent reaction with an electrophile.

Table 3: Potential Functionalization Reactions at Various Ring Positions This table summarizes potential reactions based on the general reactivity of substituted indoles.

| Ring Position | Reaction Type | Typical Reagents | Expected Product |

|---|---|---|---|

| C3 | Vilsmeier-Haack Formylation | POCl3, DMF | 3-Formylindole derivative |

| C3 | Mannich Reaction | CH2O, R2NH | 3-Aminomethylindole derivative |

| C3, C5, C7 | Electrophilic Bromination | N-Bromosuccinimide (NBS) | Bromo-substituted indole |

| C5 or C7 | Directed Lithiation | 1. N-protection; 2. n-BuLi; 3. Electrophile (E+) | C5 or C7 substituted indole |

V. Structure Activity Relationship Sar Studies for Optimized Biological Profiles

Positional Effects of Fluorine on Biological Activity

The introduction of a fluorine atom into a drug candidate can significantly modulate its physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions, thereby influencing its biological activity. The position of the fluorine substituent on the indole (B1671886) ring is a critical determinant of its effect.

In a study of indole-chalcone analogs designed as potential anticancer agents, the effect of halogen substitution on the indole ring was investigated. The results indicated that the position of the fluorine atom has a marked impact on the cytotoxic activity against resistant human colorectal cancer cell lines (HCT-116/L). Specifically, a fluorine atom at the 6-position of the indole ring, as in the parent compound of this article, resulted in a highly potent compound.

| Compound | Substitution on Indole Ring | GI50 (nM) against HCT-116/L |

|---|---|---|

| 10 | 4-methyl | 141 |

| 11 | 5-methyl | 30 |

| 12 | 6-methyl | 24 |

| 14 | 5-fluoro | 7 |

| 15 (FC116) | 6-fluoro | 6 |

As shown in the table, the compound with a 6-fluoro substitution (FC116) exhibited the highest potency with a GI50 value of 6 nM. This suggests that the electronic properties and the potential for specific interactions conferred by the fluorine atom at the C-6 position are highly favorable for this particular biological activity. The electron-withdrawing nature of fluorine can influence the electron density of the indole ring, affecting its interaction with biological targets.

Role of Methoxy (B1213986) Group in Pharmacological Efficacy

The methoxy group (-OCH3) is a common substituent in many pharmacologically active molecules, and its role can be multifaceted. It can act as a hydrogen bond acceptor, influence the conformation of the molecule, and alter its metabolic stability and lipophilicity.

In the context of 4,6-disubstituted indoles, the methoxy group at the C-4 position is expected to play a significant role in modulating the compound's electronic and steric properties. A study on 4-azaindole-2-piperidine derivatives as agents against Trypanosoma cruzi highlighted the importance of a 4-methoxyindole (B31235) moiety. The analogs containing the 4-methoxyindole group showed higher potency compared to those without it, indicating a favorable contribution of the methoxy group to the biological activity.

Furthermore, in a series of indole-based Schiff bases designed as α-glucosidase inhibitors, a fixed methoxy group at the C-5 position was found to enhance lipophilicity and π-electron distribution across the indole ring, which are important for binding to the enzyme's active site. While the position is different, this underscores the general principle that a methoxy group on the indole's benzene (B151609) ring can positively influence pharmacological efficacy. The 4-methoxy group in 6-fluoro-4-methoxy-1H-indole can similarly be expected to influence ligand-target interactions through hydrogen bonding and by modulating the electronic landscape of the indole core.

Influence of Substituents on Indole Ring and Side Chains

Beyond the fluorine and methoxy groups, the biological profile of this compound can be further fine-tuned by introducing other substituents on the indole ring or by attaching various side chains. The nature, size, and position of these additional groups can have a profound impact on the compound's activity, selectivity, and pharmacokinetic properties.

For instance, in the development of indole-based inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK2), the addition of aminomethyl groups to the lactam rings of the parent structures led to an increase in molecular potency. This demonstrates that even small modifications to a side chain can lead to significant improvements in biological activity.

The following table illustrates how different substituents on the indole ring of the indole-chalcone scaffold mentioned earlier affect its cytotoxic activity.

| Compound | Substitution on Indole Ring | GI50 (nM) against HCT-116/L |

|---|---|---|

| FC116 | 6-fluoro | 6 |

| 22 | 6-methoxyl | 47 |

| 23 | 6-ester | 151 |

| 24 | 6-carboxyl | >10,000 |

This data clearly shows that a 6-fluoro substituent is superior to a 6-methoxy, 6-ester, or 6-carboxyl group in this particular scaffold for this activity. The significant drop in activity with the carboxyl group suggests that a bulky and highly polar group at this position is detrimental.

Rational Design Principles Based on SAR Data

The collective SAR data from studies on this compound and related analogs provide a set of rational design principles for the development of new and improved therapeutic agents. These principles guide medicinal chemists in making informed decisions about which molecular modifications are most likely to lead to desired pharmacological profiles.

Key rational design principles derived from the available SAR data include:

Strategic Fluorination: The position of fluorine is critical. For certain biological targets, a 6-fluoro substitution on the indole ring appears to be highly beneficial for potency. Future design efforts could explore the effects of fluorine at other positions to optimize activity for different targets.

Exploiting the Methoxy Group: The 4-methoxy group can be a key pharmacophoric feature, potentially acting as a hydrogen bond acceptor and influencing electronic properties. Maintaining this group while modifying other parts of the molecule is a valid strategy.

Side Chain Optimization: The introduction of small, specific functional groups on side chains can enhance potency. The nature of these groups (e.g., basic amines) should be tailored to the specific target to maximize favorable interactions.

By systematically applying these principles, researchers can design and synthesize new derivatives of this compound with optimized biological profiles, paving the way for the development of novel therapeutics. The integration of SAR data with computational modeling can further refine the design process, allowing for the prediction of activity and the prioritization of synthetic targets.

Vi. Mechanistic Studies and Molecular Interactions

Identification of Molecular Targets and Pathways

The indole (B1671886) framework is recognized in medicinal chemistry as a "privileged structure," a scaffold that can bind to a variety of diverse biological targets with high affinity. Consequently, molecules incorporating the 6-fluoro-4-methoxy-1H-indole structure are investigated for their potential to interact with multiple targets and pathways, particularly in oncology and microbiology.

Derivatives of this compound are often designed to target specific enzymes and cellular processes implicated in disease. For example, the indole scaffold is a key component in the development of inhibitors for epigenetic targets such as histone methyltransferases (e.g., EZH2) and various protein kinases involved in cell signaling pathways. nih.govd-nb.infonih.gov In the context of antimicrobial research, potential molecular targets for indole derivatives include bacterial DNA gyrase and components of the bacterial cell membrane or signaling systems like quorum sensing. nih.govoup.comossila.com The strategic placement of the fluorine atom and methoxy (B1213986) group is intended to enhance the interaction with these targets, thereby improving potency and metabolic stability. rsc.org

Ligand-Receptor Binding Mechanisms

The specific substitutions on the indole ring play a crucial role in defining the ligand-receptor binding mechanisms.

Fluorine Atom (C-6 position): The introduction of a fluorine atom, a bioisostere of hydrogen, can significantly modify a molecule's properties. Its high electronegativity can lead to favorable electrostatic interactions and hydrogen bonds with receptor active sites. For instance, in complex indole-based EZH2 inhibitors, fluorine atoms have been observed to form putative hydrogen bonds with amino acid residues (e.g., Asp237 of EED) within the target's binding pocket. This enhances binding affinity and selectivity. Furthermore, fluorination can increase lipophilicity, which may improve the molecule's ability to cross biological membranes.

Methoxy Group (C-4 position): A methoxy group can influence biological activity by participating in hydrogen bonding as a hydrogen bond acceptor. It also alters the electronic and steric profile of the molecule, which can lead to more effective engagement with a biological target. In the design of kinase inhibitors, methoxy groups on aromatic rings are often crucial for occupying specific pockets in the ATP-binding site and forming key interactions that contribute to inhibitory potency.

Cellular Pathway Modulation (e.g., Cell Cycle Arrest, Cyclin B1 Downregulation)

While direct studies on this compound are lacking, related fluorinated indole derivatives have been shown to modulate critical cellular pathways, particularly in cancer cells. One study on an indole-chalcone compound highlighted its potential as a microtubule-targeting agent. rsc.org Such agents typically disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis. This mechanism is often associated with the downregulation of key cell cycle proteins, such as Cyclin B1.

Therefore, it is plausible that more complex molecules built from the this compound scaffold could be designed to interfere with microtubule function or other signaling pathways that regulate cell proliferation, leading to effects like cell cycle arrest.

Enzymatic Inhibition Profiles (e.g., Kinases, DNA Gyrase, EZH2)

The this compound scaffold is a component of synthetic inhibitors designed to target a range of enzymes. The functional groups are chosen to optimize binding and inhibition.

Kinases: Azaindole and indole frameworks are widely used in the design of kinase inhibitors. nih.govacs.org These structures can mimic the purine (B94841) ring of ATP, allowing them to fit into the enzyme's active site. Derivatives have been developed to target various kinases, including TGFβRI and c-Met, which are involved in cancer progression. nih.gov The fluorine and methoxy substituents can be tailored to achieve selectivity and potency against specific kinases.

DNA Gyrase: In the field of antimicrobials, indole derivatives have been optimized to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication. Research has shown that the addition of electron-withdrawing groups, such as fluorine, at the C-6 position of the indole ring can result in potent dual-action inhibitors that target both DNA gyrase and primase in Mycobacterium tuberculosis. oup.com

EZH2 (Enhancer of Zeste Homolog 2): The indole core is central to a class of potent and selective inhibitors of EZH2, a histone methyltransferase that is a key component of the Polycomb Repressive Complex 2 (PRC2). nih.govd-nb.info These inhibitors, such as CPI-1205, are complex molecules but rely on the indole scaffold for their core structure. nih.govd-nb.info EZH2 is a significant target in oncology, and its inhibition can reactivate silenced tumor suppressor genes. nih.gov

The table below summarizes enzymatic inhibition profiles observed for various complex derivatives that contain a fluorinated indole scaffold.

| Enzyme Target Family | Specific Enzyme Example | Organism/Context | Role of Indole Scaffold | Relevant Citations |

| Histone Methyltransferase | EZH2 | Human (Cancer) | Core structural component of S-adenosyl-methionine-competitive inhibitors. | nih.gov, d-nb.info |

| Topoisomerase | DNA Gyrase | Mycobacterium tuberculosis | Core scaffold; fluoro-substitution enhances inhibitory potency. | oup.com |

| Protein Kinase | TGFβRI | Human (Cancer) | Component of ATP-competitive inhibitors targeting the kinase domain. | nih.gov |

| Protein Kinase | PERK | Human (Cancer) | Fluorinated indoline (B122111) derivatives showed potent PERK inhibition. | rsc.org |

Membrane Disruption Mechanisms (for antimicrobial action)

The antimicrobial activity of indole derivatives can be attributed to multiple modes of action, including mechanisms that compromise the bacterial membrane. nih.gov While some indoles act on intracellular targets, others are predicted to disrupt membrane integrity. nih.gov This can occur through various mechanisms, from direct lysis and pore formation to more subtle alterations of membrane potential and permeability.

Additionally, some fluorinated indoles, such as 6-fluoroindole, have been shown to possess antimicrobial properties by interfering with bacterial communication systems. ossila.com This includes:

Quorum Sensing Interference: Disrupting the signaling pathways that bacteria use to coordinate group behaviors.

Biofilm Inhibition: Preventing the formation of biofilms, which are structured communities of bacteria that adhere to surfaces and are highly resistant to conventional antibiotics. ossila.com

These mechanisms suggest that this compound, as a simple fluorinated indole, could serve as a foundational structure for developing antimicrobial agents that either directly target the bacterial membrane or inhibit crucial processes like biofilm formation. nih.govossila.com

Vii. Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Target Identification

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for identifying potential biological targets for a drug candidate by simulating the interaction between the ligand (6-fluoro-4-methoxy-1H-indole) and a variety of macromolecular targets, such as proteins or enzymes.

The simulation calculates the binding affinity, or the strength of the interaction, which is typically represented as a negative score in kcal/mol. A lower binding energy suggests a more stable and favorable interaction. For this compound, docking studies would involve screening it against a library of known protein structures, particularly those implicated in diseases like cancer or neurodegenerative disorders, where indole (B1671886) derivatives have shown promise. The results would highlight which proteins the compound is most likely to bind to, thereby identifying its potential mechanisms of action. For instance, the methoxy (B1213986) group could act as a hydrogen bond acceptor, while the indole nitrogen could be a hydrogen bond donor, and the fluorine atom could modulate electronic interactions within the binding pocket.

Illustrative Molecular Docking Results

| Protein Target (PDB ID) | Potential Therapeutic Area | Binding Affinity (kcal/mol) (Hypothetical) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Protein Kinase A (1ATP) | Cancer | -8.2 | Val123, Ala150, Leu205 |

| Monoamine Oxidase B (2BYB) | Neurodegenerative Disease | -7.9 | Tyr435, Gln206, Cys172 |

| Tubulin (1SA0) | Cancer | -7.5 | Ser178, Asn258, Thr223 |

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. eurjchem.com These calculations provide fundamental insights into the molecule's reactivity, stability, and electronic properties. For this compound, DFT calculations would be performed to understand how the electron density is distributed across the molecule and how this influences its behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and chemical reactivity. ijert.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, DFT calculations would map the distribution of these orbitals. Typically, the HOMO is localized on the electron-rich indole ring, while the LUMO may be distributed more broadly. The energy gap helps predict its reactivity in potential chemical reactions and biological interactions.

Illustrative Frontier Orbital Energies

| Parameter | Energy (eV) (Hypothetical) | Implication |

|---|---|---|

| HOMO Energy | -5.85 | Electron donating capability |

| LUMO Energy | -1.20 | Electron accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.65 | High kinetic stability and low reactivity |

Understanding the distribution of electronic charge within a molecule is key to predicting its interaction with other molecules. Mulliken population analysis is a method of assigning partial charges to individual atoms, providing a quantitative measure of the local electronic environment.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of the molecule. ijert.org It uses a color scale to indicate charge distribution: red areas represent negative potential (electron-rich regions, prone to electrophilic attack) and blue areas represent positive potential (electron-poor regions, prone to nucleophilic attack). For this compound, an MEP map would likely show negative potential around the oxygen of the methoxy group, the fluorine atom, and the π-system of the indole ring, indicating these as likely sites for hydrogen bonding or interaction with positively charged residues in a protein. researchgate.net

Molecular Dynamics Simulations for Ligand-Protein Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex. nist.gov

After docking this compound into a potential protein target, an MD simulation would be run for a period of nanoseconds. The simulation would reveal how the ligand and protein adjust their conformations to accommodate each other and whether the key binding interactions are maintained over time. Analysis of the simulation trajectory, often by calculating the root-mean-square deviation (RMSD), can confirm the stability of the binding pose predicted by docking. acs.org A stable RMSD value over the course of the simulation suggests a stable and persistent interaction.

In Silico Pharmacokinetic Predictions and Drug-Likeness Assessment

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. nih.gov In silico tools can predict these properties based on the molecule's structure, helping to identify potential liabilities early in the drug discovery process. researchgate.net

Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which sets criteria for properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com Compounds that adhere to these rules are more likely to have good oral bioavailability. For this compound, computational models would predict its solubility, permeability across biological membranes, and potential for metabolism by cytochrome P450 enzymes.

Illustrative ADME and Drug-Likeness Predictions

| Property | Predicted Value (Hypothetical) | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 165.16 g/mol | ≤ 500 g/mol | Yes |

| LogP (Lipophilicity) | 2.1 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 (indole N-H) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 (methoxy O, fluorine F) | ≤ 10 | Yes |

| Human Intestinal Absorption | High | N/A | Favorable |

| Blood-Brain Barrier Permeant | Yes | N/A | Potential for CNS activity |

Viii. Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule, their relative numbers, and their proximity to other atoms. For 6-fluoro-4-methoxy-1H-indole, the ¹H NMR spectrum would be expected to show distinct signals for the N-H proton of the indole (B1671886) ring, the aromatic protons, and the protons of the methoxy (B1213986) group.

The N-H proton typically appears as a broad singlet at a downfield chemical shift (often > 8.0 ppm). The protons on the benzene (B151609) portion of the indole ring (H5 and H7) and the pyrrole (B145914) ring (H2 and H3) would exhibit characteristic chemical shifts and coupling patterns. The presence of the electron-donating methoxy group at C4 and the electronegative fluorine at C6 would significantly influence the chemical shifts of the aromatic protons. For instance, the proton at C5, being situated between the two substituents, would be expected to show a distinct chemical shift. The methoxy group would present as a sharp singlet, typically around 3.8-4.0 ppm.

Furthermore, ¹H NMR is crucial for identifying the presence of tautomers. Indole itself exists predominantly in the 1H-indole form, but substitution can influence the equilibrium with other tautomeric forms like 3H-indole. The observed ¹H NMR spectrum helps confirm the dominant tautomer in the chosen solvent.

Table 1: Illustrative ¹H NMR Data for a Related Compound: 5-Methoxy-3-methyl-1H-indole rsc.org (Note: This data is for a related compound and serves for illustrative purposes only.)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | 7.79 | s | - |

| H-7 | 7.25 | d | 8.7 |

| H-4 | 7.03 | d | 2.3 |

| H-2 | 6.97 | s | - |

| H-6 | 6.87 | dd | 8.7, 2.4 |

| OCH₃ | 3.90 | s | - |

| CH₃ | 2.33 | s | - |

| Solvent: CDCl₃, Frequency: 500 MHz |

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The carbons of the indole ring would appear in the aromatic region (typically 95-160 ppm). The C4 and C6 carbons, being directly attached to the methoxy and fluoro groups respectively, would be significantly affected. The C4 signal would be shifted downfield due to the oxygen attachment, while the C6 signal would appear as a doublet due to coupling with the ¹⁹F nucleus, a key identifying feature. The carbon of the methoxy group would be found in the upfield region (around 55-60 ppm).

Table 2: Illustrative ¹³C NMR Data for a Related Compound: 6-Fluoro-3-methyl-1H-indole rsc.org (Note: This data is for a related compound and serves for illustrative purposes only.)

| Carbon | Chemical Shift (δ, ppm) |

| C-6 (Coupled to F) | 161.10, 159.22 |

| C-7a (Coupled to F) | 136.29, 136.19 |

| C-2 | 125.05 |

| C-3a (Coupled to F) | 119.65, 119.57 |

| C-3 | 111.96 |

| C-5 (Coupled to F) | 108.03, 107.83 |

| C-4 (Coupled to F) | 97.42, 97.21 |

| CH₃ | 9.72 |

| Solvent: CDCl₃, Frequency: 125 MHz |

While ¹H and ¹³C NMR are standard, advanced techniques provide deeper insights. Nitrogen has two NMR-active isotopes, ¹⁴N and ¹⁵N. huji.ac.il ¹⁵N NMR, though less sensitive, provides sharper signals and is particularly useful for studying the electronic environment of the nitrogen atom. huji.ac.il The chemical shift of the indole nitrogen can provide further evidence for the dominant tautomeric form and can be sensitive to hydrogen bonding and solvent effects. huji.ac.il Two-dimensional NMR experiments like ¹H-¹⁵N HSQC can correlate the nitrogen atom to its attached proton, confirming the N-H bond of the indole ring. ossila.com Such studies are crucial for a comprehensive understanding of the molecule's structure and potential intermolecular interactions. ossila.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational frequencies of specific bonds.

For this compound, the IR spectrum would display characteristic absorption bands:

N-H Stretch: A sharp or slightly broad peak around 3300-3500 cm⁻¹, characteristic of the indole N-H group.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group appear just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong absorption band corresponding to the aryl-alkyl ether linkage of the methoxy group would be expected in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

C-F Stretch: A strong band in the 1000-1400 cm⁻¹ region would indicate the presence of the carbon-fluorine bond.

Table 3: Typical Infrared Absorption Frequencies for Key Functional Groups

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Indole N-H | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Methoxy C-H | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aryl Ether | C-O Stretch | 1200 - 1275 |

| Aryl Fluoride | C-F Stretch | 1000 - 1400 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (molecular formula C₉H₈FNO), high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass, which is calculated to be approximately 165.0589 g/mol .

The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. Expected fragments could arise from the loss of a methyl group (•CH₃) from the methoxy substituent or the loss of a hydrogen cyanide (HCN) molecule, which is characteristic of indole rings. While experimental data for the target compound is not available, predicted mass data for a related structure, this compound-2-carboxylic acid, shows expected adducts like [M+H]⁺ and [M+Na]⁺. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of an indole derivative is characterized by electronic transitions within the aromatic system.

Indole itself typically shows two main absorption bands, one around 260-290 nm and a stronger one near 200-220 nm. The presence of the methoxy (an auxochrome) and fluoro groups on the benzene ring of this compound would be expected to cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted indole. The spectrum provides a characteristic fingerprint related to the compound's conjugated π-system.

Ix. Preclinical Development and Translational Research

In Vitro Efficacy and Selectivity Assessments

The initial stages of preclinical development for indole-based compounds involve comprehensive in vitro evaluations to determine their biological activity and specificity. These assays are critical for identifying promising lead candidates for further development.

Typically, novel indole (B1671886) derivatives are first screened for their antiproliferative effects against a panel of human cancer cell lines. nih.gov For instance, studies on various indole-2-carboxamide derivatives have demonstrated significant antiproliferative properties against cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and A-549 (lung cancer). rsc.org The potency of these compounds is quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values, with lower values indicating higher potency. For example, certain synthesized indole-based derivatives have shown GI50 values ranging from 26 nM to 86 nM. researchgate.net

Following the confirmation of antiproliferative activity, the compounds are tested for their ability to inhibit specific molecular targets, such as protein kinases. bohrium.com Kinases are crucial enzymes in cellular signaling pathways that, when abnormally activated, can drive cancer cell proliferation and survival. bohrium.com Indole compounds have been successfully developed as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and Epidermal Growth Factor Receptor (EGFR). rsc.orgresearchgate.net Enzymatic assays are used to measure the IC50 values against these specific kinases to confirm target engagement and selectivity. For example, one indole-2-carboxamide derivative demonstrated an IC50 of 1.10 ± 0.08 nM against VEGFR-2. rsc.org

The table below illustrates typical data generated during in vitro assessments for analogous indole compounds.

| Compound Class | Cell Line | Assay Type | Potency (IC₅₀/GI₅₀) | Target Kinase | Target Potency (IC₅₀) |

| Indole-2-Carboxamides | Panc-1, MCF7, HT-29, A-549 | Antiproliferative | 42 - 46 nM | VEGFR-2 | 1.10 nM |

| Indole-based Derivatives | NCI-60 Panel | Antiproliferative | 26 - 86 nM | EGFR | Not specified |

| 3-Arylthio-1H-indoles | MCF-7 | Antiproliferative | 150 - 350 nM | Tubulin Polymerization | Submicromolar |

In Vivo Pharmacological Studies in Animal Models

Candidates that demonstrate promising in vitro efficacy and selectivity advance to in vivo studies using animal models to evaluate their therapeutic potential and behavior in a living system.

To assess anticancer efficacy in vivo, human tumor xenograft models are commonly employed. In these models, human cancer cells are implanted into immunocompromised mice, where they form tumors. The animals are then treated with the investigational indole compound to determine its effect on tumor growth. For example, preclinical studies with the multi-targeted tyrosine kinase inhibitor Sunitinib, which features an indole core, have demonstrated the initiation of tumor hypoxia in melanoma xenografts. rsc.org Similarly, Nintedanib, another indole-containing kinase inhibitor, showed promising results by delaying proliferation and causing growth arrest in a transgenic mouse model of prostate cancer. rsc.org The efficacy in these models provides crucial evidence for the compound's potential clinical utility.

Pharmacodynamic (PD) studies are conducted to confirm that the drug is interacting with its intended molecular target in vivo and eliciting the desired biological response. For kinase inhibitors, this often involves measuring the phosphorylation status of the target kinase or its downstream signaling proteins in tumor tissue samples collected from treated animals. A reduction in phosphorylation indicates successful target engagement. These studies are essential to correlate the administered dose with the biological effect, helping to establish a potential therapeutic window for subsequent clinical trials.

Early-Stage Clinical Trial Progress of Analogous Indole Compounds

The success of the indole scaffold in preclinical studies has led to the clinical development and FDA approval of several indole-based drugs for cancer treatment. researchgate.net These compounds, which act through various mechanisms including kinase inhibition, serve as important precedents for new molecules like 6-fluoro-4-methoxy-1H-indole. benthamscience.com The development of these agents highlights the therapeutic potential of the indole nucleus. mdpi.com

The following table summarizes some FDA-approved indole-based kinase inhibitors and their clinical progress. researchgate.netbenthamscience.com

| Drug Name | Target(s) | Approval Year(s) | Approved Indications |

| Sunitinib | VEGFR, PDGFR, c-KIT | 2006, 2011, 2017 | Renal Cell Carcinoma, Gastrointestinal Stromal Tumor, Pancreatic Neuroendocrine Tumors |

| Nintedanib | VEGFR, FGFR, PDGFR | 2014 | Idiopathic Pulmonary Fibrosis, Non-Small Cell Lung Cancer |

| Osimertinib | EGFR | 2015 | Non-Small Cell Lung Cancer (with specific mutations) |

| Alectinib | ALK | 2015 | Non-Small Cell Lung Cancer (ALK-positive) |

The clinical success of these analogous compounds provides a strong rationale for the continued investigation of novel indole derivatives.

Metabolic Stability and Metabolite Identification Considerations

A critical aspect of preclinical development is the evaluation of a compound's metabolic stability. The introduction of fluorine atoms into drug candidates is a common strategy to enhance metabolic stability and other pharmacokinetic properties. nih.govmdpi.com Fluorination can block sites on the molecule that are susceptible to metabolic breakdown by cytochrome P450 (P450) enzymes, thereby increasing the drug's half-life and bioavailability. nih.gov

Studies involve incubating the compound with liver microsomes or hepatocytes from different species (e.g., mouse, rat, human) to determine its rate of degradation. uj.edu.pl For example, studies on fluorine-18 (B77423) labeled anilinoquinazolines showed that the position of the fluorine atom significantly impacted metabolic stability; para-substituted compounds were highly susceptible to metabolic degradation, while ortho- and meta-substituted analogs were significantly more stable. nih.gov Identifying the major metabolites formed during these experiments is also crucial to understand the drug's clearance pathways and to assess whether any metabolites are biologically active or potentially toxic.

X. Future Research Directions and Therapeutic Potential

Development of Novel 6-Fluoro-4-methoxy-1H-indole Derivatives

The core structure of this compound serves as a versatile template for the synthesis of new chemical entities with tailored pharmacological profiles. Medicinal chemists can systematically modify various positions on the indole (B1671886) ring to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the rational design of next-generation compounds. acs.orgnih.gov

Key strategies for derivatization include:

Substitution at the N1 position: Introducing different alkyl or aryl groups on the indole nitrogen can significantly impact the molecule's interaction with biological targets.

Functionalization at C2 and C3: These positions are highly reactive and amenable to the introduction of a wide array of functional groups, such as amides, ketones, or more complex heterocyclic rings, to explore new binding interactions. acs.org

Modification of the Benzene (B151609) Ring: While the 4-methoxy and 6-fluoro substitutions are fixed, further modifications at the C5 and C7 positions could fine-tune the electronic and steric properties of the molecule. Recent advances have highlighted methods for the selective functionalization of the C5 position, which has historically been challenging to modify. bioengineer.orgnews-medical.net

The goal of such derivatization is to build a diverse chemical library for screening against various biological targets. By altering specific moieties, researchers can enhance properties like target affinity, membrane permeability, and metabolic stability. pharmacyjournal.org

Table 1: Potential Sites for Derivatization of the this compound Scaffold

| Modification Site | Potential Substituents | Desired Outcome/Property to Modulate |

|---|---|---|

| N1 (Pyrrole Nitrogen) | Alkyl chains, Benzyl (B1604629) groups, Acyl groups | Alter lipophilicity, Introduce new vector for target interaction |

| C2 | Carboxamides, Phenyl groups, Small heterocycles | Enhance binding affinity, Improve selectivity |

| C3 | Alkylamines, Carbonyl derivatives, Schiff bases | Modulate biological activity, Introduce key pharmacophoric features |

| C5 | Halogens, Cyano groups, Small alkyl groups | Fine-tune electronic properties, Explore SAR at this position |

| C7 | Methoxy (B1213986) groups, Halogens | Influence hydrogen bonding and steric interactions |

Exploration of New Therapeutic Indications

The indole scaffold is a cornerstone in medicinal chemistry, found in numerous approved drugs and natural products with a wide spectrum of biological activities. mdpi.comresearchgate.net Derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. researchgate.netnih.govnih.gov Consequently, novel derivatives of this compound warrant investigation across a broad range of therapeutic areas.

Potential Therapeutic Areas for Exploration:

Oncology: Indole derivatives can interfere with various cancer-related pathways, including tubulin polymerization, kinase signaling, and DNA replication. nih.govmdpi.comresearchgate.net The combination of fluoro and methoxy groups on the indole ring has been shown to yield potent anticancer activity in certain contexts. rsc.org Future research could focus on developing derivatives that target specific kinases overexpressed in tumors or that induce apoptosis in cancer cells. nih.govbohrium.com

Neurodegenerative Diseases: The antioxidant and neuroprotective properties of indole compounds make them attractive candidates for treating conditions like Alzheimer's and Parkinson's disease. mdpi.comnih.gov Research could explore the ability of this compound derivatives to inhibit enzymes like cholinesterase or monoamine oxidase, or to prevent the aggregation of amyloid-beta plaques. nih.govrsc.orgresearchgate.net

Infectious Diseases: The rise of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents. nih.gov Indole compounds have demonstrated activity against various bacteria and viruses, including HIV. nih.govnih.gov Derivatives could be screened for their ability to disrupt microbial cell walls, inhibit essential enzymes, or interfere with viral replication.

Inflammatory Disorders: Certain indole derivatives act as inhibitors of inflammatory enzymes like COX and LOX, suggesting their potential use in treating chronic inflammatory conditions. mdpi.com

Table 2: Potential Therapeutic Targets for this compound Derivatives

| Therapeutic Area | Potential Molecular Target(s) | Rationale for Investigation |

|---|---|---|

| Oncology | Tubulin, Protein Kinases (e.g., EGFR, VEGFR), Topoisomerases, HDACs | Indole is a known scaffold for inhibitors of these key cancer targets. bohrium.commdpi.com Fluorination can enhance potency and selectivity. rsc.org |

| Neurodegeneration | Cholinesterases (AChE, BuChE), Monoamine Oxidases (MAO-A, MAO-B), Amyloid-beta | Indole derivatives have shown neuroprotective effects and can modulate targets implicated in Alzheimer's and Parkinson's. mdpi.comrsc.org |

| Infectious Diseases | Bacterial Cell Division Proteins, Viral Reverse Transcriptase, GPR119 | The indole nucleus is a component of various natural and synthetic antimicrobial and antiviral agents. nih.govnih.gov |

| Inflammation | Cyclooxygenase (COX) enzymes, Lipoxygenase (LOX) | Indole-based structures are found in anti-inflammatory drugs and can be designed to inhibit key inflammatory mediators. mdpi.com |

Integration of Advanced Computational and Experimental Approaches

Modern drug discovery relies on the synergy between computational and experimental methods to accelerate the identification and optimization of lead compounds. For this compound, this integrated approach can streamline the development process, reduce costs, and improve the chances of success. indexcopernicus.com

Computational Approaches:

Molecular Docking and Virtual Screening: Computer models can predict how different derivatives of this compound bind to the active sites of specific protein targets. nih.govuark.edu This allows for the rapid in silico screening of large virtual libraries to prioritize compounds for synthesis.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical structure of the derivatives and their biological activity. researchgate.netnih.gov These models can predict the potency of unsynthesized compounds and highlight the key structural features required for activity.

ADMET Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives. indexcopernicus.com This helps in the early identification of candidates with poor pharmacokinetic profiles, allowing medicinal chemists to focus on compounds with a higher likelihood of success in vivo.

Experimental Approaches:

High-Throughput Screening (HTS): Once a library of derivatives is synthesized, HTS can be used to rapidly test them against a panel of biological targets to identify initial "hits."

Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy can determine the three-dimensional structure of a lead compound bound to its target protein. This provides invaluable insight for structure-based drug design and optimization.

Table 3: Integrated Workflow for Drug Discovery

| Stage | Computational Method | Experimental Method | Outcome |

|---|---|---|---|

| 1. Target Identification | Bioinformatics Analysis | Genomic/Proteomic Studies | Validated biological target for the disease. |

| 2. Hit Identification | Virtual Screening, Molecular Docking | High-Throughput Screening (HTS) | Initial compounds ("hits") with activity against the target. |

| 3. Lead Optimization | QSAR, ADMET Prediction, Molecular Dynamics | Chemical Synthesis, In Vitro Biological Assays | Optimized lead compounds with improved potency, selectivity, and drug-like properties. |

| 4. Preclinical Development | Pharmacokinetic Modeling | In Vivo Animal Studies | A candidate drug with a promising efficacy and safety profile. |

Addressing Challenges in Drug Resistance and Stability Profiles

Two of the most significant hurdles in drug development are the emergence of drug resistance and suboptimal metabolic stability. The this compound scaffold offers potential avenues to address these challenges.

Overcoming Drug Resistance: